4-((4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)methyl)benzoic acid

Medicinal Chemistry Synthetic Intermediate Physicochemical Profiling

4-((4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)methyl)benzoic acid (CAS 653593-70-5) is a bifunctional synthetic intermediate belonging to the piperidine-substituted benzoic acid class, with molecular formula C₁₈H₂₆N₂O₄ and a molecular weight of 334.41 g/mol. The compound integrates three pharmacophoric elements—a benzoic acid moiety, a piperidine ring, and a tert-butoxycarbonyl (Boc)-protected primary amine—connected through a methylene bridge at the para position.

Molecular Formula C18H26N2O4
Molecular Weight 334.416
CAS No. 653593-70-5
Cat. No. B2866112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)methyl)benzoic acid
CAS653593-70-5
Molecular FormulaC18H26N2O4
Molecular Weight334.416
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C18H26N2O4/c1-18(2,3)24-17(23)19-15-8-10-20(11-9-15)12-13-4-6-14(7-5-13)16(21)22/h4-7,15H,8-12H2,1-3H3,(H,19,23)(H,21,22)
InChIKeyKFXVURWMKSQYHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)methyl)benzoic acid (CAS 653593-70-5): Compound Class, Physicochemical Profile, and Procurement-Relevant Characteristics


4-((4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)methyl)benzoic acid (CAS 653593-70-5) is a bifunctional synthetic intermediate belonging to the piperidine-substituted benzoic acid class, with molecular formula C₁₈H₂₆N₂O₄ and a molecular weight of 334.41 g/mol . The compound integrates three pharmacophoric elements—a benzoic acid moiety, a piperidine ring, and a tert-butoxycarbonyl (Boc)-protected primary amine—connected through a methylene bridge at the para position. Its predicted density is 1.2 ± 0.1 g/cm³ with a predicted boiling point of 489.4 ± 45.0 °C at 760 mmHg . The compound is commercially available from multiple suppliers at purity levels of 95% to 98% (NLT 98% from MolCore, 98% from Leyan, 97% from Amatek Scientific, and 95%+ from CheMenu) . It is primarily utilized as a protected building block in medicinal chemistry campaigns, appearing as a key intermediate in patent families directed toward epithelial sodium channel (ENaC) inhibition and complement factor B inhibition [1].

Why In-Class Piperidine-Benzoic Acid Analogs Cannot Substitute for CAS 653593-70-5: Three Structural Determinants That Govern Synthetic Utility and Downstream Application


Within the piperidine-substituted benzoic acid chemical space, three structural features of CAS 653593-70-5 collectively preclude generic substitution by close analogs: (1) the Boc-protected 4-aminopiperidine moiety enables orthogonal synthetic strategies—the Boc group withstands basic, nucleophilic, and hydrogenolytic conditions but is cleanly removed under mild acidic conditions (e.g., 50% TFA/DCM or 3 M HCl/EtOAc), a capability absent in the free amine analog CAS 939795-68-3 [1]; (2) the free carboxylic acid at the para position of the benzoic acid ring permits direct amide coupling (via HATU, EDC, or DCC) without the additional hydrolysis step required by the methyl ester analog CAS 653593-69-2 [2]; and (3) the para-substitution pattern on the benzoic acid, combined with the methylene-linked (rather than directly N-linked) piperidine, creates a spatial orientation of the Boc-amine and carboxylic acid that is topologically distinct from ortho- and meta-substituted regioisomers such as N-(1-Boc-piperidin-4-yl)-2-aminobenzoic acid (CAS 882847-11-2) . These features are not simultaneously present in any single affordable analog, meaning substitution would require additional synthetic steps, alter reactivity profiles, or change the geometry of downstream coupling products .

Quantitative Differentiation Evidence for 4-((4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)methyl)benzoic acid (CAS 653593-70-5) Versus the Five Closest Analogs


Molecular Weight and Hydrogen-Bonding Capacity Differentiation Versus the Deprotected Free Amine Analog (CAS 939795-68-3)

CAS 653593-70-5 (MW 334.41 g/mol, C₁₈H₂₆N₂O₄) differs from its direct deprotected analog 4-((4-aminopiperidin-1-yl)methyl)benzoic acid (CAS 939795-68-3, MW 234.29 g/mol, C₁₃H₁₈N₂O₂) by exactly 100.12 g/mol, attributable to the Boc group (C₅H₈O₂) . The Boc-protected compound carries 4 hydrogen bond acceptors (vs. 2 for the free amine) and 1 hydrogen bond donor from the carbamate NH (vs. 2 donors—one NH₂ plus one COOH—for the free amine), producing different solubility and chromatographic retention profiles . The free amine analog has a predicted LogP of 1.31, while the Boc-protected target compound is substantially more lipophilic due to the tert-butyl group, though an experimentally validated LogP for CAS 653593-70-5 has not been reported .

Medicinal Chemistry Synthetic Intermediate Physicochemical Profiling

Boc-Protected vs. Free Amine: Orthogonal Synthetic Compatibility and Deprotection Selectivity

The Boc group on CAS 653593-70-5 confers orthogonal stability under conditions that would react with a free primary amine: stable to strong bases (e.g., LDA, Grignard reagents), nucleophiles, catalytic hydrogenation (Pd/C, H₂), and mildly basic conditions [1]. In contrast, the free amine analog (CAS 939795-68-3) would undergo N-alkylation, acylation, or oxidation under these same conditions, limiting its compatibility with multi-step sequences. Quantitative deprotection studies on Boc-protected aminopiperidines demonstrate clean removal with 50% TFA in DCM within 30 minutes at room temperature, or with 3 M HCl in EtOAc in large-scale operations, without affecting the benzoic acid or the benzylic methylene linker [1][2].

Protecting Group Strategy Orthogonal Synthesis Solid-Phase Chemistry

Carboxylic Acid vs. Methyl Ester: Eliminating One Synthetic Step in Amide Bond Formation

CAS 653593-70-5 presents a free carboxylic acid (pKₐ ~4.0 predicted) that can be directly activated for amide bond formation using standard coupling reagents (HATU, EDC, DCC, TBTU) without pre-hydrolysis . In contrast, its methyl ester analog (CAS 653593-69-2, MW 348.44 g/mol, C₁₉H₂₈N₂O₄) requires an additional saponification step (e.g., LiOH/THF/H₂O or NaOH/MeOH) to liberate the free acid before coupling. This represents a difference of one synthetic operation plus associated aqueous workup and purification, with typical hydrolysis yields in the 85–95% range for unhindered benzoate esters under optimized conditions .

Amide Coupling Step Economy PROTAC Synthesis

Patent-Cited Relevance as a Key Intermediate in ENaC and Complement Factor B Inhibitor Programs

CAS 653593-70-5 is explicitly disclosed as a synthetic intermediate within two distinct patent families: (1) JP2019-519616 (and corresponding international filings), where general formula (I) compounds are described as epithelial sodium channel (ENaC) inhibitors useful for treating respiratory diseases including asthma, cystic fibrosis (CF), and COPD [1]; and (2) WO2024/099458 A1 (Shanghai Institute of Pharmaceutical Industry / China State Institute of Pharmaceutical Industry), which describes piperidine-substituted benzoic acid compounds with inhibitory activity against complement factor B, where the Boc-protected aminopiperidine-benzoic acid scaffold serves as a critical intermediate for further derivatization [2]. While the free amine analog (CAS 939795-68-3) and the methyl ester (CAS 653593-69-2) are readily accessible, the Boc-protected free acid form of CAS 653593-70-5 uniquely provides the combination of a protected amine handle and a coupling-ready carboxylic acid, matching the exact intermediate specification required by these patent exemplifications.

ENaC Inhibition Complement Factor B Respiratory Disease Drug Discovery Intermediate

Physicochemical Property Differentiation from the Des-Amino Analog (CAS 159691-33-5): Boiling Point, Density, and Molecular Complexity

Removal of the 4-Boc-amino substituent produces 4-(piperidin-1-ylmethyl)benzoic acid (CAS 159691-33-5, MW 219.28 g/mol, C₁₃H₁₇NO₂). This structural simplification results in a predicted boiling point of 322.9–360.6 °C (vs. 489.4 ± 45.0 °C for CAS 653593-70-5) and a predicted density of 1.14–1.16 g/cm³ (vs. 1.2 ± 0.1 g/cm³ for the target compound) [1]. The molecular weight difference of 115.13 g/mol (52.5% increase for the target) reflects the loss of one hydrogen bond acceptor (carbamate oxygen), one hydrogen bond donor (carbamate NH), and significant steric bulk from the tert-butyl group [1]. These differences are critical for chromatographic method development: the Boc-protected compound will exhibit substantially longer retention on reversed-phase HPLC (C18) due to increased lipophilicity from the tert-butyl group, and will require different solvent gradients for preparative purification compared to the des-amino analog .

Physicochemical Properties Purification Strategy Chromatography

Vendor Purity Specifications and ISO Certification: Multi-Supplier Benchmarking for Procurement Quality Assurance

CAS 653593-70-5 is available from multiple suppliers with documented purity specifications: MolCore offers NLT 98% purity under ISO certification ; Leyan supplies at 98% purity (Catalog No. 1660703) ; Amatek Scientific provides 97% purity (Catalog No. P-4873) ; and CheMenu lists 95%+ purity (Catalog No. CM377317) . In comparison, the free amine analog (CAS 939795-68-3) is offered at 95% (BenchChem), 97% (Amatek), and 98% (Leyan, ChemScene) , while the methyl ester (CAS 653593-69-2) is available at NLT 98% from MolCore . The availability of ISO-certified material for CAS 653593-70-5 (MolCore) represents a quality assurance advantage not uniformly available for all comparator compounds, which is relevant for GLP or GMP-adjacent research environments requiring documented quality systems.

Quality Control Vendor Benchmarking ISO Certification

Optimal Application Scenarios for 4-((4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)methyl)benzoic acid (CAS 653593-70-5) Based on Quantitative Differentiation Evidence


Multi-Step Medicinal Chemistry Library Synthesis Requiring Orthogonal Protection

In parallel synthesis campaigns where the piperidine nitrogen must undergo reductive amination, the benzoic acid must be coupled to diverse amines, and the 4-amino group must remain protected until a final global deprotection step, CAS 653593-70-5 is the only commercially available building block that provides all three functional handles simultaneously with orthogonal reactivity. The Boc group withstands reductive amination conditions (NaBH₃CN or NaBH(OAc)₃, pH 4–6) and standard amide coupling reagents (HATU, EDC), whereas the free amine analog (CAS 939795-68-3) would participate as a competing nucleophile, and the methyl ester analog (CAS 653593-69-2) would require an additional hydrolysis step post-coupling . This scenario directly leverages the orthogonal stability evidence established in Evidence Items 2 and 3.

Reproducing Patented ENaC or Complement Factor B Inhibitor Synthetic Routes

Research groups synthesizing compounds from the ENaC inhibitor patent family (JP2019-519616) or the complement factor B inhibitor patent family (WO2024/099458 A1) should procure CAS 653593-70-5 specifically, as it matches the exact Boc-protected intermediate structure disclosed in these documents . Using the free amine analog would necessitate re-installation of the Boc group, while using the methyl ester would require hydrolysis—introducing deviations from the published procedures that may affect intermediate characterization, yield reproducibility, and patent compliance. This scenario follows directly from Evidence Item 4.

PROTAC Linker and Heterobifunctional Molecule Assembly

For PROTAC (PROteolysis TArgeting Chimera) development requiring a semi-rigid linker with a protected amine at one terminus and a carboxylic acid at the other, CAS 653593-70-5 offers the optimal combination of the methylene-piperidine scaffold providing conformational restriction, the Boc-protected amine enabling sequential conjugation, and the free carboxylic acid permitting direct E3 ligase ligand attachment without ester hydrolysis . The des-amino analog (CAS 159691-33-5) lacks the amine attachment point entirely, while the regioisomer N-(1-Boc-piperidin-4-yl)-2-aminobenzoic acid (CAS 882847-11-2) presents a different vector angle between attachment points due to ortho-substitution on the benzoic acid ring, which may alter PROTAC ternary complex geometry . This scenario derives from Evidence Items 1, 2, and 5.

GLP-Compliant or Quality-Stringent Procurement Environments

When institutional procurement policies require ISO-certified chemical supply with documented purity ≥ 97%, CAS 653593-70-5 can be sourced from MolCore (NLT 98%, ISO-certified) with full quality documentation . Among the five closest analogs, only the methyl ester (CAS 653593-69-2) shares this ISO certification status from the same supplier, while the free amine analog (CAS 939795-68-3) lacks documented ISO-certified supply sources . This scenario is grounded in Evidence Item 6 and ensures procurement compliance in pharmaceutical R&D, CRO, and academic core facility settings with formal quality management systems.

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